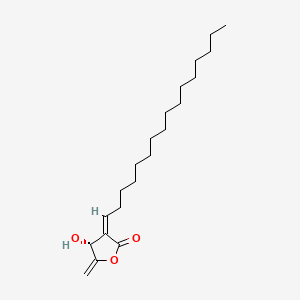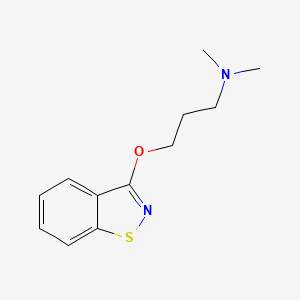
alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al is an organic compound with the molecular formula C12H20O. It is characterized by its unique structure, which includes a six-membered cyclohexene ring with three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al can be synthesized through several methods. One common synthetic route involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated, dehydrated, and distilled to obtain the final product .
Chemical Reactions Analysis
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities and interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al involves its interaction with specific molecular targets and pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. Additionally, the cyclohexene ring structure can interact with hydrophobic regions of biological molecules, influencing their behavior and interactions .
Comparison with Similar Compounds
Alpha,beta,4-Trimethylcyclohex-3-ene-1-propan-1-al can be compared with similar compounds such as alpha-terpineol and beta-terpineol. These compounds share structural similarities, including the presence of a cyclohexene ring and multiple methyl groups. this compound is unique due to its specific arrangement of functional groups and its distinct chemical properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
85099-35-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohex-3-en-1-yl)butanal |
InChI |
InChI=1S/C12H20O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4,8,10-12H,5-7H2,1-3H3 |
InChI Key |
BWEVBHHGPXKUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


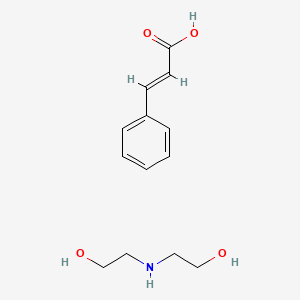
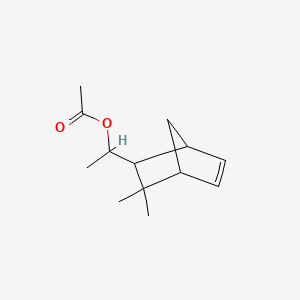

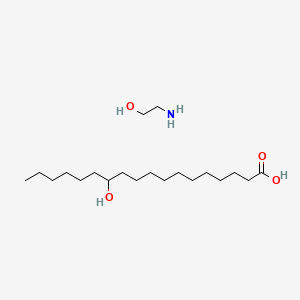
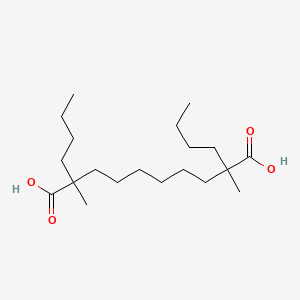
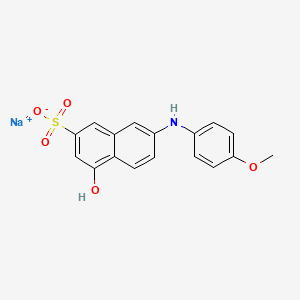
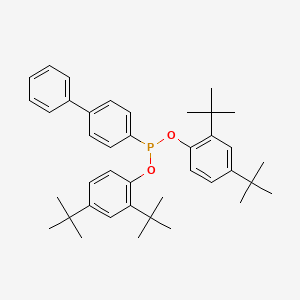
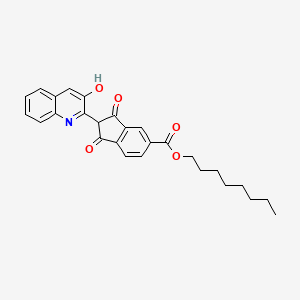


![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

